molecular formula C14H15Cl2N7O2 B2987580 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide CAS No. 338405-46-2

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide

Cat. No.: B2987580
CAS No.: 338405-46-2
M. Wt: 384.22
InChI Key: TUGJBHAKYLNYQZ-LRNAUUFOSA-N
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Description

The compound "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide" is a structurally complex molecule featuring:

  • A hydrazide backbone (–CONHNH–), which is common in bioactive compounds due to its ability to form hydrogen bonds with biological targets.
  • A 1,2,4-triazole ring, known for its role in antifungal, anticancer, and antimicrobial agents via interactions with enzymes like cytochrome P450 .
  • A 2,4-dichlorophenyl group, which enhances lipophilicity and may improve membrane permeability and target binding .
  • An imine (E-configuration) that stabilizes the molecular geometry, as seen in structurally analogous compounds resolved via X-ray crystallography .

Properties

IUPAC Name

(3E)-N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N7O2/c15-11-2-1-10(12(16)5-11)7-25-20-4-3-14(24)22-21-13(17)6-23-9-18-8-19-23/h1-2,4-5,8-9H,3,6-7H2,(H2,17,21)(H,22,24)/b20-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGJBHAKYLNYQZ-LRNAUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14Cl2N4OC_{15}H_{14}Cl_2N_4O, with a molecular weight of approximately 337.2 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

While the precise mechanisms of action for this compound remain largely unexplored, it is hypothesized that the presence of the triazole moiety may contribute to its biological effects. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacterial strains.

CompoundActivityReference
3aAntimicrobial against E. coli
3cAntimicrobial against S. aureus
3eBroad-spectrum activity

Anti-inflammatory Effects

The compound's derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Key Findings :
    • Compounds 3a and 3c showed a reduction in TNF-α production by 44-60% at optimal doses.
    • These compounds did not exhibit significant toxicity at high concentrations (up to 100 µg/mL), maintaining cell viability above 94% compared to controls.

Study on Cytokine Release

A study evaluated the impact of various derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). The results indicated that:

  • Compounds : 3a and 3c were particularly effective in inhibiting TNF-α and IFN-γ release.
  • Implications : These findings suggest potential applications in treating inflammatory diseases.

Antiproliferative Activity

The antiproliferative effects of these compounds were also assessed. While some derivatives exhibited low levels of cytotoxicity, they effectively modulated immune responses without significantly inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound’s structural analogs include triazole- and hydrazide-containing molecules, such as:

  • (E)-1-(4-Methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
  • 3-(Benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide
  • 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Key Structural Differences:

Compound Name Substituents/Functional Groups Bioactive Moieties
Target Compound 2,4-Dichlorophenyl, 1,2,4-triazole, hydrazide Enhanced lipophilicity, HDAC inhibition potential
(E)-1-(4-Methoxyphenyl)-...-triazole-4-carbohydrazide Methoxyphenyl, phenoxybenzylidene Improved solubility, charge transfer properties
3-(Benzotriazol-1-yl)-...propanamide Bromophenyl, benzotriazole Electrophilic reactivity

Physicochemical and Pharmacokinetic Properties

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound likely shares ~60–70% similarity with triazole-containing HDAC inhibitors like SAHA (vorinostat), given its hydrazide linker and aromatic groups. Key comparisons include:

Property Target Compound (Predicted) SAHA Aglaithioduline
Molecular Weight ~450 g/mol 264 g/mol 350 g/mol
LogP (Lipophilicity) ~3.5 1.5 2.8
Hydrogen Bond Donors 3 3 2
Topological Polar Surface Area ~90 Ų 85 Ų 75 Ų

The higher LogP of the target compound suggests better membrane permeability but lower aqueous solubility compared to SAHA. This aligns with the dichlorophenyl group’s hydrophobicity, which may improve blood-brain barrier penetration .

Computational and Spectroscopic Insights

  • The dichlorophenyl group in the target compound may reduce this gap, enhancing reactivity.

Stability and Biodegradation

Triazole derivatives such as tebuconazole degrade into hydroxylated and dechlorinated metabolites . The target compound’s dichlorophenyl group may slow biodegradation compared to methoxy-substituted analogs, increasing environmental persistence.

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